molecular formula C20H14S2 B1447002 2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation) CAS No. 1019983-99-3

2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)

Cat. No. B1447002
M. Wt: 318.5 g/mol
InChI Key: HPJACFAPBXKLQA-UHFFFAOYSA-N
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Description

2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene, also known as ADT, is an anthradithiophene-based small molecule semiconductor . It belongs to a new class of heteroacenes and has a 22-electron π-conjugated system . It is majorly used in a variety of organic electronic applications .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene .


Physical And Chemical Properties Analysis

The maximum wavelength (λmax) of 2,8-Dimethylanthra[2,3-b:6,7-b’]dithiophene is 479nm in CHCl3 .

Scientific Research Applications

    Organic Field-Effect Transistors (OFETs)

    Organic semiconductors like this compound are often used in OFETs. These devices are used in flexible electronics, displays, sensors, and other applications. The compound’s electronic properties, such as its HOMO and LUMO levels , would be key factors in its performance in this application.

    Organic Photovoltaics (OPVs)

    Similar organic semiconductors are used in OPVs to convert light into electricity. The compound’s absorption wavelength suggests it might be useful in this application.

    Organic Photodetectors (OPDs)

    Organic semiconductors can be used in OPDs, which are devices that convert light into electrical signals. The compound’s absorption wavelength suggests it might be useful in this application.

    Organic Thermoelectric Devices

    Organic semiconductors can be used in thermoelectric devices, which convert temperature differences into electricity. The compound’s electronic properties could make it suitable for this application.

properties

IUPAC Name

7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14S2/c1-11-3-17-7-13-5-16-10-20-18(4-12(2)22-20)8-14(16)6-15(13)9-19(17)21-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJACFAPBXKLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=CC4=C(C=C5C=C(SC5=C4)C)C=C3C=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 2
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 3
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 4
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 5
Reactant of Route 5
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)
Reactant of Route 6
Reactant of Route 6
2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)

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